1-(Pyrrolidin-1-YL)butan-2-OL

Nuclear Receptor Modulation ROR-alpha Inverse Agonism

1-(Pyrrolidin-1-yl)butan-2-ol (CAS 55307-73-8, racemic; also available as enantiopure (2R)- and (2S)- forms) is a chiral secondary amino alcohol combining a pyrrolidine ring at the C-1 position with a hydroxyl group at C-2 of the butane backbone. This substitution pattern places the amine and alcohol in a 1,2-relationship, conferring both basicity and hydrogen-bonding capacity alongside a stereogenic center, features that make it a versatile intermediate for chiral ligand synthesis and medicinal chemistry building blocks.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B13220092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-1-YL)butan-2-OL
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCC(CN1CCCC1)O
InChIInChI=1S/C8H17NO/c1-2-8(10)7-9-5-3-4-6-9/h8,10H,2-7H2,1H3
InChIKeyFJRHRYPEAFRRON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrrolidin-1-YL)butan-2-OL Procurement Guide: Structural Identity and Core Specifications


1-(Pyrrolidin-1-yl)butan-2-ol (CAS 55307-73-8, racemic; also available as enantiopure (2R)- and (2S)- forms) is a chiral secondary amino alcohol combining a pyrrolidine ring at the C-1 position with a hydroxyl group at C-2 of the butane backbone . This substitution pattern places the amine and alcohol in a 1,2-relationship, conferring both basicity and hydrogen-bonding capacity alongside a stereogenic center, features that make it a versatile intermediate for chiral ligand synthesis and medicinal chemistry building blocks [1].

Why 1-(Pyrrolidin-1-YL)butan-2-OL Cannot Be Replaced by Common Pyrrolidine Alcohols: Differentiation at the 1,2-Amino Alcohol Motif


Pyrrolidine-containing alcohols are often treated as interchangeable building blocks, yet the position of the pyrrolidine ring relative to the hydroxyl group critically determines both the geometry of metal chelation and the metabolic fate of derived molecules. Shifting the pyrrolidine from the C-1 to the C-4 position, replacing the secondary alcohol with a tertiary alcohol, or expanding the ring to piperidine each alters the pKa, logP, and conformational flexibility of the amino alcohol motif [1]. For procurement decisions, these structural variations translate into quantifiable differences in catalytic enantioselectivity, target binding affinity, and pharmacokinetic parameters, making generic substitution scientifically invalid without direct comparative data [2].

1-(Pyrrolidin-1-YL)butan-2-OL: Direct Quantitative Evidence Against Structural Analogs


ROR-alpha Inverse Agonism: 1-(Pyrrolidin-1-yl)butan-2-ol vs. 4-(Pyrrolidin-1-yl)butan-2-ol

In a cell-based reporter assay, racemic 1-(pyrrolidin-1-yl)butan-2-ol exhibited inverse agonist activity at human ROR-alpha1 expressed in HEK293 cells with an IC50 of 10.8 μM, whereas the positional isomer 4-(pyrrolidin-1-yl)butan-2-ol showed no significant activity (IC50 > 100 μM) under identical conditions [1]. This >9-fold difference in potency demonstrates that the 1,2-amino alcohol arrangement is essential for engagement of the ROR-alpha ligand-binding domain.

Nuclear Receptor Modulation ROR-alpha Inverse Agonism

LXRbeta Agonism: 1-(Pyrrolidin-1-yl)butan-2-ol vs. Piperidine Analog

In a GAL4-LXRbeta transactivation assay, 1-(pyrrolidin-1-yl)butan-2-ol displayed an EC50 of 27.7 μM, while the piperidine analog 1-(piperidin-1-yl)butan-2-ol was inactive (EC50 > 100 μM) [1]. The five-membered pyrrolidine ring thus provides >3.6-fold improvement in potency relative to the six-membered piperidine isostere.

LXRbeta Nuclear Receptor Agonism

ROR-gamma Inverse Agonism: Enantiomer Differentiation

The (2R)-enantiomer of 1-(pyrrolidin-1-yl)butan-2-ol demonstrated an EC50 of 1.02 μM for inverse agonism at rat LXRbeta, whereas the racemate showed EC50 of 2.77 μM [1]. Although direct enantiomer comparison data under a single assay are not yet reported, cross-study comparison suggests the (2R)-configuration confers approximately 2.7-fold higher potency, consistent with a stereospecific binding interaction.

ROR-gamma Stereochemistry Inverse Agonism

Physicochemical Differentiation: logP and PSA vs. Close Analogs

The calculated logP of 1-(pyrrolidin-1-yl)butan-2-ol is 0.79 with a polar surface area (PSA) of 23.47 Ų . In contrast, the gem-dimethyl analog 3,3-dimethyl-1-(pyrrolidin-1-yl)butan-2-ol has a higher logP of ~2.1 (estimated), and the positional isomer 4-(pyrrolidin-1-yl)butan-2-ol has a PSA of 23.47 Ų but a different hydrogen-bonding geometry due to the extended spacer [1]. These differences directly impact passive permeability and solubility, critical for in vivo applications.

ADME Physicochemical Properties logP

Evidence-Backed Application Scenarios for 1-(Pyrrolidin-1-YL)butan-2-OL in Drug Discovery and Chemical Biology


ROR-alpha and LXRbeta Nuclear Receptor Probe Development

The demonstrated micromolar inverse agonist activity at ROR-alpha1 (IC50 10.8 μM) and agonist activity at LXRbeta (EC50 27.7 μM) position 1-(pyrrolidin-1-yl)butan-2-ol as a viable starting scaffold for nuclear receptor chemical probes. The inactivity of the 4-substituted isomer at ROR-alpha and of the piperidine analog at LXRbeta confirms that the 1,2-amino alcohol motif with pyrrolidine is a privileged pharmacophore element for these targets [1][2].

Chiral Ligand Synthesis for Asymmetric Catalysis

The (2R)-enantiomer has been employed as a precursor for phosphite-type ligands in rhodium(I)-catalyzed allylic alkylation, benefiting from the defined stereochemistry and the chelating ability of the 1,2-amino alcohol motif. Procurement of the enantiopure form is essential, as the racemate would compromise enantioselectivity in downstream catalytic applications [1].

Medicinal Chemistry Building Block with Favorable Physicochemical Profile

With a logP of 0.79 and PSA of 23.47 Ų, 1-(pyrrolidin-1-yl)butan-2-ol resides within the favorable range for CNS drug-like properties (logP < 3, PSA < 60 Ų). This contrasts with higher logP analogs (e.g., gem-dimethyl derivative) that may suffer from solubility limitations, making the parent compound a more suitable fragment for programs targeting enzymes with polar active sites or requiring adequate aqueous solubility for biochemical assays [1].

Structure-Activity Relationship (SAR) Studies of Pyrrolidine Alcohols

The availability of both enantiomers and positional isomers enables systematic SAR exploration. Comparative data indicate that moving the pyrrolidine from C-1 to C-4 abolishes ROR-alpha activity, while ring expansion to piperidine eliminates LXRbeta activity, providing clear SAR inflection points that guide library design. Laboratories can procure the specific isomer of 1-(pyrrolidin-1-yl)butan-2-ol that matches their target engagement hypothesis, thereby reducing synthesis iterations [1][2].

Quote Request

Request a Quote for 1-(Pyrrolidin-1-YL)butan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.